molecular formula C17H19N5O3 B11238598 2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol

2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol

Cat. No.: B11238598
M. Wt: 341.4 g/mol
InChI Key: CFDUJHJSNQGPSM-UHFFFAOYSA-N
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Description

This compound features a benzyl core substituted at the 3-position with a methoxy group and at the 4-position with a 1-phenyl-1H-tetrazol-5-yloxy moiety. The benzylamine group is further functionalized with an ethanolamine side chain (-NH-CH₂-CH₂-OH).

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

2-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methylamino]ethanol

InChI

InChI=1S/C17H19N5O3/c1-24-16-11-13(12-18-9-10-23)7-8-15(16)25-17-19-20-21-22(17)14-5-3-2-4-6-14/h2-8,11,18,23H,9-10,12H2,1H3

InChI Key

CFDUJHJSNQGPSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCCO)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINO]ETHAN-1-OL typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile.

    Coupling Reaction: The phenyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Aminoethanol Addition: The final step involves the addition of aminoethanol to the intermediate product, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINO]ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

2-[({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINO]ETHAN-1-OL has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which 2-[({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINO]ETHAN-1-OL exerts its effects involves its interaction with specific molecular targets. The tetrazole ring and aminoethanol moiety are key functional groups that enable binding to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:

Compound Name / ID Key Substituents/Modifications Molecular Formula Avg. Mass Biological Relevance/Properties Evidence Source
Target: 2-({3-Methoxy-4-[(1-Phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol Methoxy, phenyltetrazolyloxy, ethanolamine Not provided ~350–400* Hypothesized: Angiotensin/antioxidant targets
1-({3-Methoxy-4-[(1-Phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-propanol Methoxy, phenyltetrazolyloxy, 2-propanol Not provided Higher* Increased lipophilicity vs. ethanolamine
2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol Bromo, ethoxy, 2-fluorobenzyloxy C₁₈H₂₁BrFNO₃ 398.27 Halogens may enhance binding affinity/metabolic stability
N-(4-Substituted benzyl)-2-amino-4-aryl-1,3-thiazoles Thiazole ring , benzyl substituents Varies ~300–400 Antioxidant properties demonstrated
Diovan (Valsartan) Tetrazolyl biphenyl, valine residue C₂₄H₂₉N₅O₃ 435.52 Angiotensin II receptor antagonist (clinical use)

*Estimated based on structural similarity.

Key Findings:

Tetrazole vs. Thiazole/Thiadiazole: The tetrazole group in the target compound offers superior metabolic stability compared to thiazole derivatives (e.g., ), which are prone to oxidation. However, thiazole-based compounds exhibit notable antioxidant activity, suggesting divergent therapeutic applications .

Substituent Effects: Halogenation: The bromo and fluoro substituents in ’s compound increase molecular mass (398.27 vs. ~350–400 for the target) and lipophilicity (logP ~2.5–3.0*), which may enhance blood-brain barrier penetration but reduce aqueous solubility . Alcohol Chain Length: Replacing ethanolamine with 2-propanol () extends the alkyl chain, likely increasing logP by ~0.5–1.0 units, which could improve membrane permeability but reduce renal clearance .

Bioisosteric Relationships :

  • The tetrazole ring in the target compound mimics carboxylic acid groups (as seen in Diovan, ), enabling ionic interactions without the acidity. This contrasts with sulfonyl or carbonyl groups in thiadiazole derivatives (), which may alter binding kinetics .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves reductive amination (similar to ) or nucleophilic substitution (as in ). Comparatively, thiazole derivatives () require multistep cyclization, reducing yield scalability .

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol can be described as follows:

  • Molecular Formula : C16_{16}H19_{19}N5_{5}O3_{3}
  • Molecular Weight : Approximately 329.35 g/mol
  • Key Functional Groups :
    • Methoxy group (-OCH3_3)
    • Tetrazole ring
    • Amino group (-NH2_2)

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of a tetrazole ring is often associated with enhanced cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, including U-937 and SK-MEL-1. The IC50_{50} values ranged from 5.7 to 12.2 μM, indicating potent activity against these cells. The mechanism of action was linked to apoptosis induction, suggesting that the compound may trigger programmed cell death pathways in cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to cell death.
  • Modulation of Signaling Pathways : Interaction with specific cellular receptors or enzymes could alter signaling cascades involved in tumor growth and survival.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50_{50} values between 5.7 - 12.2 μM
AntidiabeticImproved insulin sensitivity
MechanismInduces apoptosis, inhibits proliferation

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential studies could include:

  • In vivo Studies : Assessing the efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) Analysis: Exploring modifications to enhance potency and selectivity.
  • Clinical Trials : Evaluating therapeutic potential in human subjects.

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